

Precision Isolation of 3,7,3',4',5'-Pentamethoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: 3,7,3',4',5'-Pentamethoxyflavone

Cat. No.: B501923

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Executive Summary & Chemical Profile

Target Compound: **3,7,3',4',5'-Pentamethoxyflavone** Synonyms: Robinetin pentamethyl ether; 3,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. CAS Registry Number: 19056-76-9 Molecular Formula: C₂₀H₂₀O₂ Molecular Weight: 372.37 g/mol

Critical Distinction (Expertise Directive): Researchers must distinguish the target compound from the more common "PMF" (5,7,3',4',5'-pentamethoxyflavone) found in *Murraya paniculata* and Citrus species. The target molecule is a flavonol derivative (3-methoxy) lacking oxygenation at the C-5 position, whereas the common *Murraya* PMF is a flavone (5-methoxy, 3-H). This structural difference drastically alters the isolation strategy; the target compound is less polar and exhibits distinct UV/NMR shifts due to the 5-deoxy A-ring system.

Therapeutic Relevance: Primary interest lies in its potential as a multidrug resistance (MDR) modulator and anti-inflammatory agent. The 3-methoxy group prevents conjugation at the C-3 position, potentially enhancing bioavailability compared to its hydroxylated parent, Robinetin.

Natural Sources & Biosynthetic Origin

The compound is a rare 5-deoxyflavonoid. Unlike typical flavonoids derived from the chalcone synthase (CHS) pathway leading to 5,7-dihydroxy A-rings, **3,7,3',4',5'-pentamethoxyflavone** originates from a pathway involving a co-action of chalcone reductase (CHR), leading to the loss of the C-5 hydroxyl group.

Primary Botanical Sources

Genus/Species	Family	Part Used	Abundance	Notes
Euphorbia nerifolia	Euphorbiaceae	Latex / Leaves	Moderate	Primary Source. Co-occurs with triterpenes (nerifolione).
Pachypodanthium staudtii	Annonaceae	Stem Bark	Low	Contains various highly methylated flavonols.[1]
Gamwellia flava	Fabaceae	Aerial Parts	Low	Known for 5- deoxyflavonoids.
Murraya paniculata	Rutaceae	Leaves	Trace/Absent	Warning:[2][3][4] Major source of the ISOMER 5,7,3',4',5'-PMF.

Isolation & Purification Protocol

Strategic Overview

The isolation strategy exploits the compound's high degree of methylation. Lacking free hydroxyl groups, **3,7,3',4',5'-pentamethoxyflavone** is highly lipophilic. It will not partition into water or highly polar organic fractions.

- Target Fraction: Chloroform (CHCl₃) or Dichloromethane (DCM).
- Key Contaminants: Chlorophylls, waxes, and other polymethoxylated flavonoids (e.g., pachypodol).

Step-by-Step Workflow

Phase 1: Extraction & Partitioning

- Maceration: Dry, powdered leaves of *Euphorbia neriifolia* (1 kg) are macerated in 95% Ethanol (EtOH) (5 L) for 72 hours at room temperature.
 - Causality: High ethanol concentration ensures extraction of aglycones while minimizing extraction of highly polar glycosides and sugars.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude semi-solid residue.
- Liquid-Liquid Partition:
 - Suspend residue in Distilled Water (500 mL).
 - Defatting: Extract with n-Hexane (3 x 500 mL). Discard hexane layer (removes waxes/chlorophyll).
 - Target Extraction: Extract the aqueous phase with Chloroform (CHCl_3) (3 x 500 mL).
 - Validation: Spot the CHCl_3 layer on TLC. The target compound appears as a dark spot under UV254, turning bright yellow/green under UV365 (fluorescent due to 3-OMe).

Phase 2: Fractionation (Silica Gel Column)

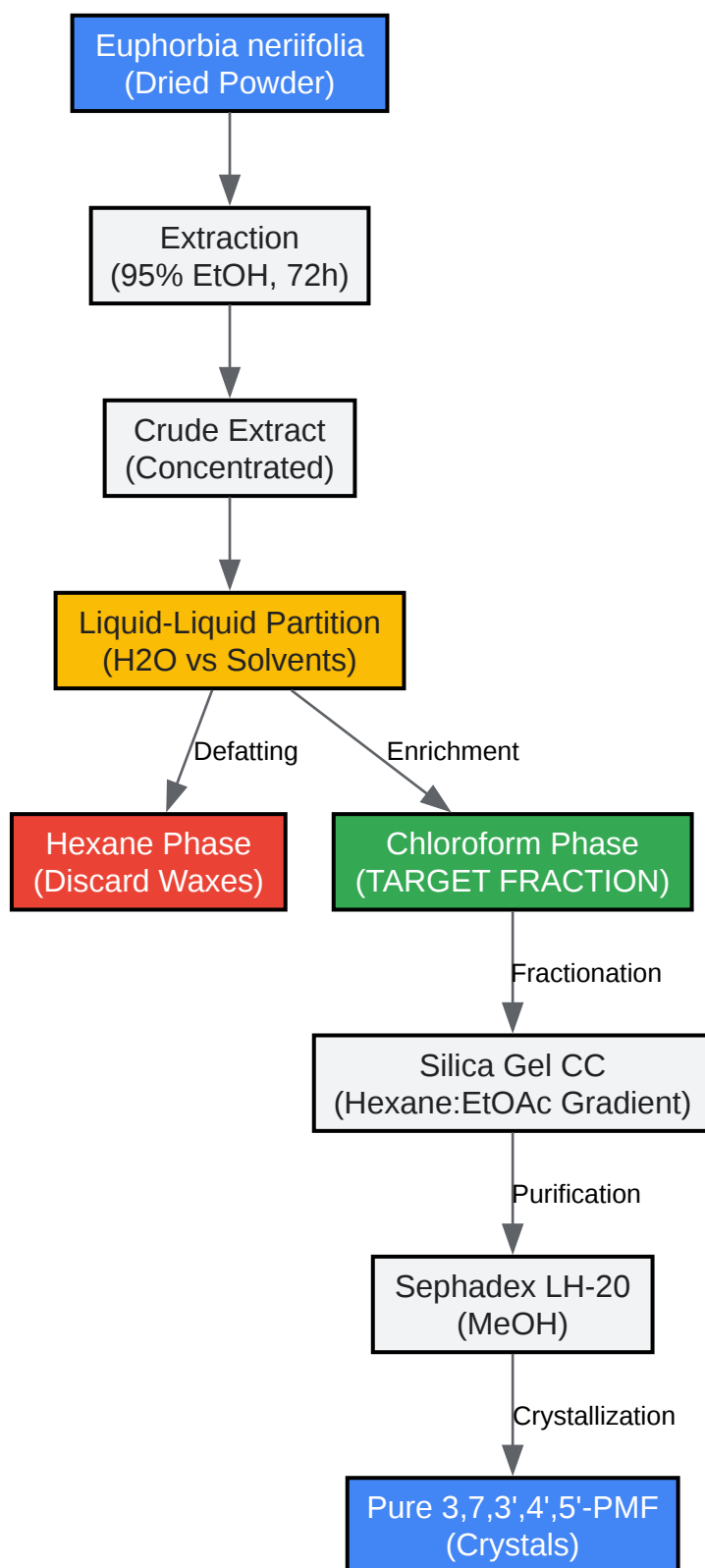
- Stationary Phase: Silica gel 60 (0.063–0.200 mm).
- Mobile Phase Gradient: n-Hexane : Ethyl Acetate (EtOAc).
- Elution Protocol:
 - Start: 100:0 Hexane (removes residual non-polar lipids).
 - Gradient: 90:10 → 80:20 → 70:30 → 60:40.
 - Target Window: The compound typically elutes between 70:30 and 60:40 Hexane:EtOAc.

- TLC Monitoring: Collect 100 mL fractions. Pool fractions showing a single major spot at $R_f \sim 0.45$ (in Hex:EtOAc 1:1).

Phase 3: Purification (Sephadex LH-20)

- Purpose: To separate the target flavone from structurally similar congeners based on molecular size and weak adsorption interactions.
- Solvent: 100% Methanol (MeOH) or CHCl_3 :MeOH (1:1).
- Procedure: Load the pooled active fraction onto a Sephadex LH-20 column. Elute isocratically with MeOH.
- Polishing: If necessary, perform final purification via Semi-preparative RP-HPLC (C18 column, MeOH:H₂O 85:15, isocratic).

Workflow Visualization



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Figure 1: Isolation workflow for **3,7,3',4',5'-Pentamethoxyflavone** from Euphorbia neriifolia.

Structural Elucidation & Validation

To certify the identity of the isolated compound as the 3,7,3',4',5' isomer (and not the 5,7-isomer), the following spectral data must be confirmed.

Mass Spectrometry (ESI-MS)

- Positive Mode: $[M+H]^+$ at m/z 373.
- Fragmentation Pattern: Loss of methyl groups (M-15) is common.

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

The absence of an oxygen substituent at C-5 is the diagnostic feature.

Position	Shift (δ ppm)	Multiplicity	Diagnostic Note
H-5	8.10 - 8.15	Doublet ($J=9.0$ Hz)	Key Identifier. Low field due to carbonyl anisotropy. Confirms 5-deoxy.
H-6	6.90 - 7.00	dd ($J=9.0, 2.5$ Hz)	Couples with H-5 and H-8.
H-8	6.85 - 6.95	Doublet ($J=2.5$ Hz)	Meta-coupling with H-6.
H-2', H-6'	7.30 - 7.40	Singlet (2H)	Confirms symmetric 3',4',5'-trimethoxy B-ring.
3-OMe	~3.85	Singlet (3H)	C-ring methoxy.
7-OMe	~3.90	Singlet (3H)	A-ring methoxy.
3',5'-OMe	~3.95	Singlet (6H)	B-ring methoxys (equivalent).
4'-OMe	~3.92	Singlet (3H)	B-ring methoxy.

Differentiation Logic:

- If H-5 appears as a singlet at ~12.5 ppm (chelated OH) or is absent (substituted), the compound is NOT the target.
- If H-2'/H-6' are not a singlet, the B-ring substitution is not symmetric (e.g., 3',4'-dimethoxy).

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